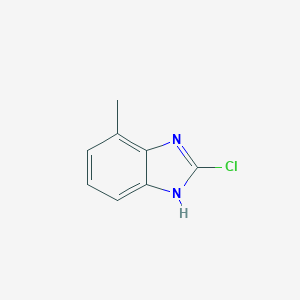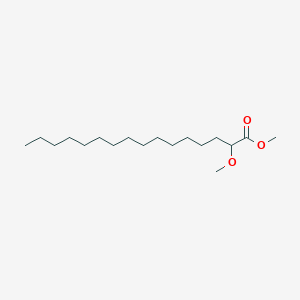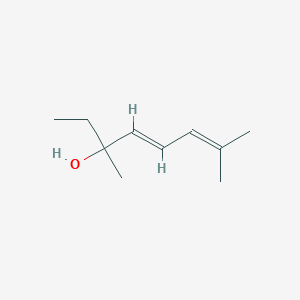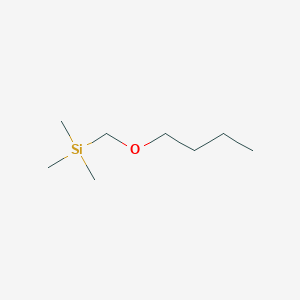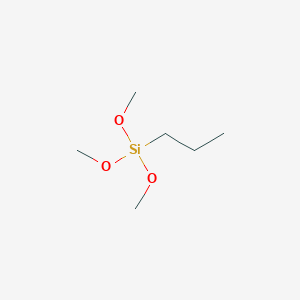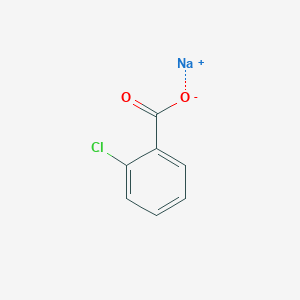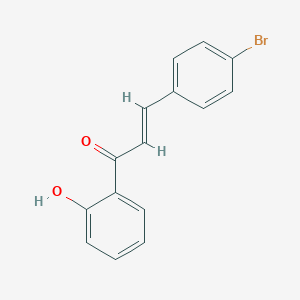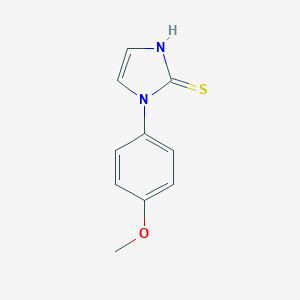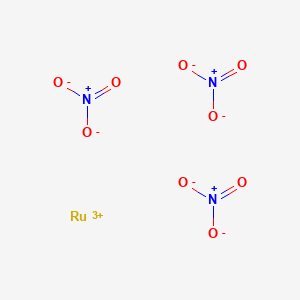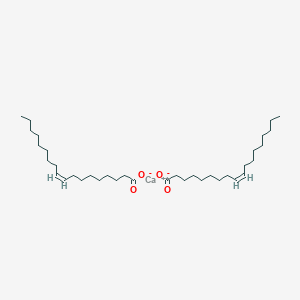
Calcium oleate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Calcium oleate is a calcium salt of oleic acid, a monounsaturated fatty acid. It is commonly used as a thickening agent in lubricating greases, a waterproofing agent for concrete, and an emulsifier in various industrial applications . The compound appears as a pale yellow, transparent solid and is known for its ability to absorb moisture from the air to form a monohydrate .
Mechanism of Action
Target of Action
Calcium oleate, also known as calcium;(Z)-octadec-9-enoate, primarily targets the calcium-binding proteins in the human body . These proteins play a vital role in the anatomy, physiology, and biochemistry of organisms and cells, particularly in signal transduction pathways .
Mode of Action
this compound interacts with its targets by forming complexes with metal ions on the mineral surface or adsorbing onto the mineral surfaces after forming dimeric this compound polymers via hydrogen bonding with the metal ions . This interaction leads to changes in the electrical charges and steric hindrance at the mineral surfaces .
Biochemical Pathways
this compound affects various biochemical pathways. For instance, it plays a role in the fatty acid oxidation (FAO) pathway, where it upregulates the expression of genes causing FAO . It also influences the calcium signaling pathways, where it may induce store-operated calcium entry (SOCE) by inhibiting the Ca2+ -ATPase present on the endoplasmic reticulum .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). The absorption of this compound is significantly different among various calcium salts. The absolute calcium bioavailability of this compound is greater than that of other calcium salts like calcium chloride . The mean residence time for absorption of calcium from this compound is longer than those from other calcium salts .
Result of Action
The action of this compound results in various molecular and cellular effects. For instance, it can lead to the synthesis of calcium carbonate nanoparticles (CCNPs) and calcium oxide nanoparticles (CONPs) by the carbonization/calcination of this compound . These nanoparticles have various applications in fields such as catalysts and chemisorbents for toxic gases .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the solubilization of calcium soaps by liquid fatty acids may explain the unexpectedly high bioavailability of some calcium soaps . Furthermore, the calcium absorbability from this compound via the intestinal track is significantly higher than those of other calcium salts .
Biochemical Analysis
Biochemical Properties
Calcium oleate interacts with various biomolecules in biochemical reactions. For instance, it plays a role in the hydration of unsaturated fatty acids . The enzyme oleate hydratase catalyzes the addition of water to the CC double bond of oleic acid to produce ®-10-hydroxystearic acid . This enzyme requires an FAD cofactor that functions to optimize the active site structure .
Cellular Effects
This compound can have significant effects on various types of cells and cellular processes. For instance, in non-small cell lung adenocarcinoma, oleate alters the immune response through the regulation of HMGB1 release . This suggests that this compound could potentially influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, in the hydration of unsaturated fatty acids, this compound interacts with the enzyme oleate hydratase . This interaction involves the formation of a complex with the FAD cofactor, optimizing the active site structure of the enzyme and facilitating the hydration reaction .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. For instance, in the process of calcite recovery by flotation, this compound forms precipitates in mesophyll cells adjacent to necrotic cells . This suggests that the compound’s stability, degradation, and long-term effects on cellular function can vary depending on the specific conditions of the experiment .
Metabolic Pathways
This compound is involved in the metabolic pathway of unsaturated fatty acid hydration . This process involves the enzyme oleate hydratase and an FAD cofactor
Preparation Methods
Synthetic Routes and Reaction Conditions: Calcium oleate can be synthesized by reacting calcium hydroxide with oleic acid in ethanol under mild reflux conditions . The reaction typically involves heating the mixture to facilitate the formation of this compound, which can then be isolated and purified.
Industrial Production Methods: In industrial settings, this compound is often prepared using an ion exchange method. This involves mixing alkali or alkaline earth metal oleate with a metal inorganic compound in a solvent containing both water and oil phases. The mixture is heated, stirred, and reacted for a certain period, forming a layered solution. The oil phase is then evaporated to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Calcium oleate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form calcium carbonate and other oxidation products.
Substitution: It can react with other metal salts to form different metal oleates.
Common Reagents and Conditions:
Oxidation: Typically involves exposure to oxygen or oxidizing agents.
Substitution: Reactions with metal salts like calcium chloride can produce this compound and sodium chloride.
Major Products:
Oxidation: Calcium carbonate.
Substitution: Sodium chloride and other metal oleates.
Scientific Research Applications
Calcium oleate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of calcium carbonate and calcium oxide nanoparticles.
Biology: Investigated for its potential in drug delivery systems due to its biocompatibility.
Medicine: Explored for its antibacterial properties and potential use in pharmaceutical formulations.
Comparison with Similar Compounds
- Sodium oleate
- Magnesium oleate
- Calcium stearate
Properties
CAS No. |
142-17-6 |
|---|---|
Molecular Formula |
C18H34CaO2 |
Molecular Weight |
322.5 g/mol |
IUPAC Name |
calcium;(Z)-octadec-9-enoate |
InChI |
InChI=1S/C18H34O2.Ca/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;/h9-10H,2-8,11-17H2,1H3,(H,19,20);/b10-9-; |
InChI Key |
RUGLKMZEADWYCJ-KVVVOXFISA-N |
SMILES |
CCCCCCCCC=CCCCCCCCC(=O)[O-].CCCCCCCCC=CCCCCCCCC(=O)[O-].[Ca+2] |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCC(=O)O.[Ca] |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)O.[Ca] |
Key on ui other cas no. |
142-17-6 |
physical_description |
Liquid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



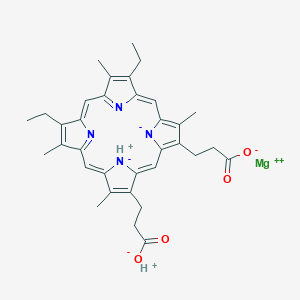
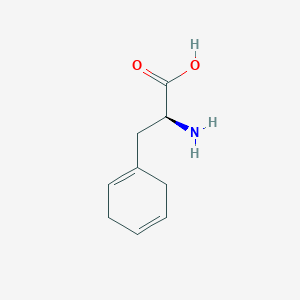
![1H-4-Azacycloprop[cd]indene, octahydro-4-methyl-](/img/structure/B92994.png)
